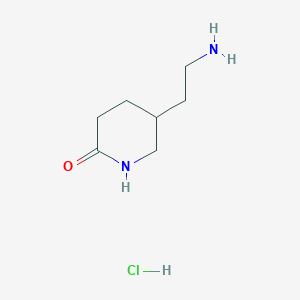
5-(2-Aminoethyl)piperidin-2-one hydrochloride
Übersicht
Beschreibung
5-(2-Aminoethyl)piperidin-2-one hydrochloride is an organic compound . It is a derivative of piperidine, which is a six-membered ring containing five carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of piperidine derivatives, such as 5-(2-Aminoethyl)piperidin-2-one hydrochloride, has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of 5-(2-Aminoethyl)piperidin-2-one hydrochloride is 164.63 . The InChI code is 1S/C6H12N2O.ClH/c7-3-5-1-2-6(9)8-4-5;/h5H,1-4,7H2,(H,8,9);1H .Chemical Reactions Analysis
Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis
5-(2-Aminoethyl)piperidin-2-one hydrochloride is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Derivatives
- 5-(2-Aminoethyl)piperidin-2-one hydrochloride participates in the Boulton–Katritzky rearrangement, yielding spiropyrazoline compounds with potential applications in synthetic chemistry (Kayukova et al., 2018).
Potential in Cancer Research
- Derivatives of 5-(2-Aminoethyl)piperidin-2-one hydrochloride have been explored as novel cytotoxic and anticancer agents. These derivatives displayed significant cytotoxicity in various cancer cell lines (Dimmock et al., 1998).
Role in Corrosion Inhibition
- Piperidine derivatives, including structures similar to 5-(2-Aminoethyl)piperidin-2-one hydrochloride, have been studied as green corrosion inhibitors on iron surfaces. Theoretical investigations suggest their effectiveness in preventing corrosion (Belghiti et al., 2018).
Interaction with Human Serum Albumin
- Studies indicate that compounds structurally related to 5-(2-Aminoethyl)piperidin-2-one hydrochloride, like 5-hydroxy-1-methylpiperidin-2-one, interact significantly with human serum albumin. This interaction has implications for drug delivery and pharmacokinetics (Yadav et al., 2018).
Potential in Neuropharmacology
- Certain derivatives of 5-(2-Aminoethyl)piperidin-2-one hydrochloride have been identified as selective agonists at central and peripheral 5-HT3 receptors, which could have implications in neuropharmacology and treatment of neurological disorders (Bachy et al., 1993).
Safety And Hazards
Zukünftige Richtungen
Piperidines, including 5-(2-Aminoethyl)piperidin-2-one hydrochloride, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research will likely continue to focus on the synthesis and pharmacological applications of piperidine derivatives .
Eigenschaften
IUPAC Name |
5-(2-aminoethyl)piperidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c8-4-3-6-1-2-7(10)9-5-6;/h6H,1-5,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIXLAWKWWPNHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Aminoethyl)piperidin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




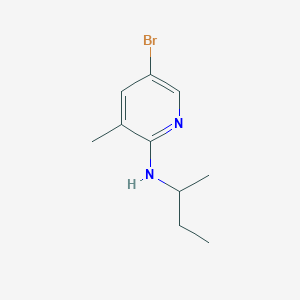
![4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/no-structure.png)
![methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1465065.png)

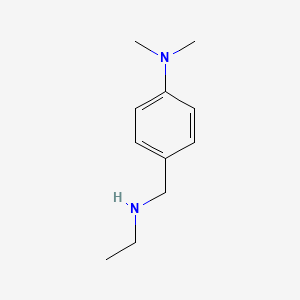
![cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465070.png)
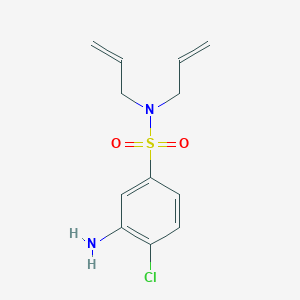
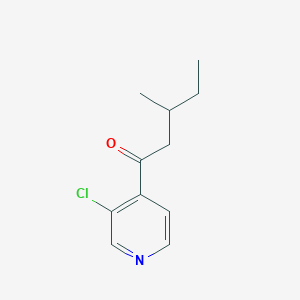

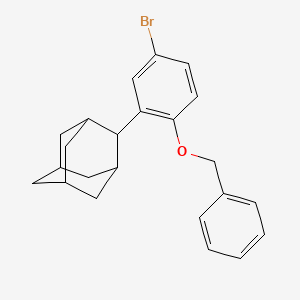
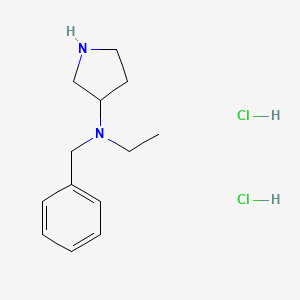
![6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1465079.png)
![6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1465080.png)